

Comparative Overview: 2'-Azido Guanosine vs. 2'-Amino Guanosine

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Compound Focus: 2'-Azido guanosine

CAS No.: 60921-30-4

Cat. No.: S823923

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The table below summarizes the key characteristics of these two modified nucleosides. Please note that many properties for 2'-amino guanosine are not specified in the current search results.

Feature	2'-Azido Guanosine	2'-Amino Guanosine
CAS Number	60921-30-4 [1]	Information missing
Molecular Formula	C ₁₀ H ₁₂ N ₈ O ₄ [1]	Information missing
Molecular Weight	308.25 g/mol [1]	Information missing
2'-Substituent	-N ₃ (Azido group) [1]	-NH ₂ (Amino group)
Key Applications	RNA modification; antiviral research; bioorthogonal "click" chemistry for labeling [1]	(Inferred) RNA synthesis & modification [2]
Role in Oligonucleotide Synthesis	Compatible with phosphoramidite chemistry for site-specific incorporation into RNA [1]	The N2-amino group of guanosine typically requires protection (e.g., with acyl or Boc groups) during solid-phase synthesis to prevent side reactions [2].

Feature	2'-Azido Guanosine	2'-Amino Guanosine
Impact on RNA Structure	Supports the C3'-endo ribose conformation; well-tolerated in siRNA guide strands [1]	Information missing
Unique Chemical Utility	The azido group enables copper-catalyzed cycloaddition with alkynes for fluorescent labeling [1]	The amino group can serve as a point for further chemical derivatization.
Reported Biological Effects	Inhibits vaccinia virus replication; inhibits FADD upregulation and neuronal glucose uptake [1]	Information missing

Experimental Data and Protocols for 2'-Azido Guanosine

The following experimental details are primarily derived from studies on **2'-azido guanosine** and related RNA systems.

RNA Incorporation and "Click" Chemistry Labeling

This protocol is adapted from research on incorporating 2'-azido nucleosides into RNA [1].

- **Objective:** Site-specifically incorporate **2'-azido guanosine** into an RNA strand and conjugate it with a fluorescent dye.
- **Materials:**
 - **RNA Oligonucleotide:** Synthesized using **2'-azido guanosine** phosphoramidite building blocks via standard solid-phase synthesis [1].
 - **Dye:** Alkyne-functionalized fluorescent dye (e.g., F545-alkyne).
 - **Reagents:** Copper(II) sulfate (CuSO₄), sodium ascorbate.
 - **Buffer:** A mixture of H₂O and CH₃CN (4:1 ratio).
- **Methodology:**
 - **Synthesis:** Assemble the RNA oligonucleotide using automated solid-phase synthesis with a **2'-azido guanosine** phosphoramidite at the desired position [1].

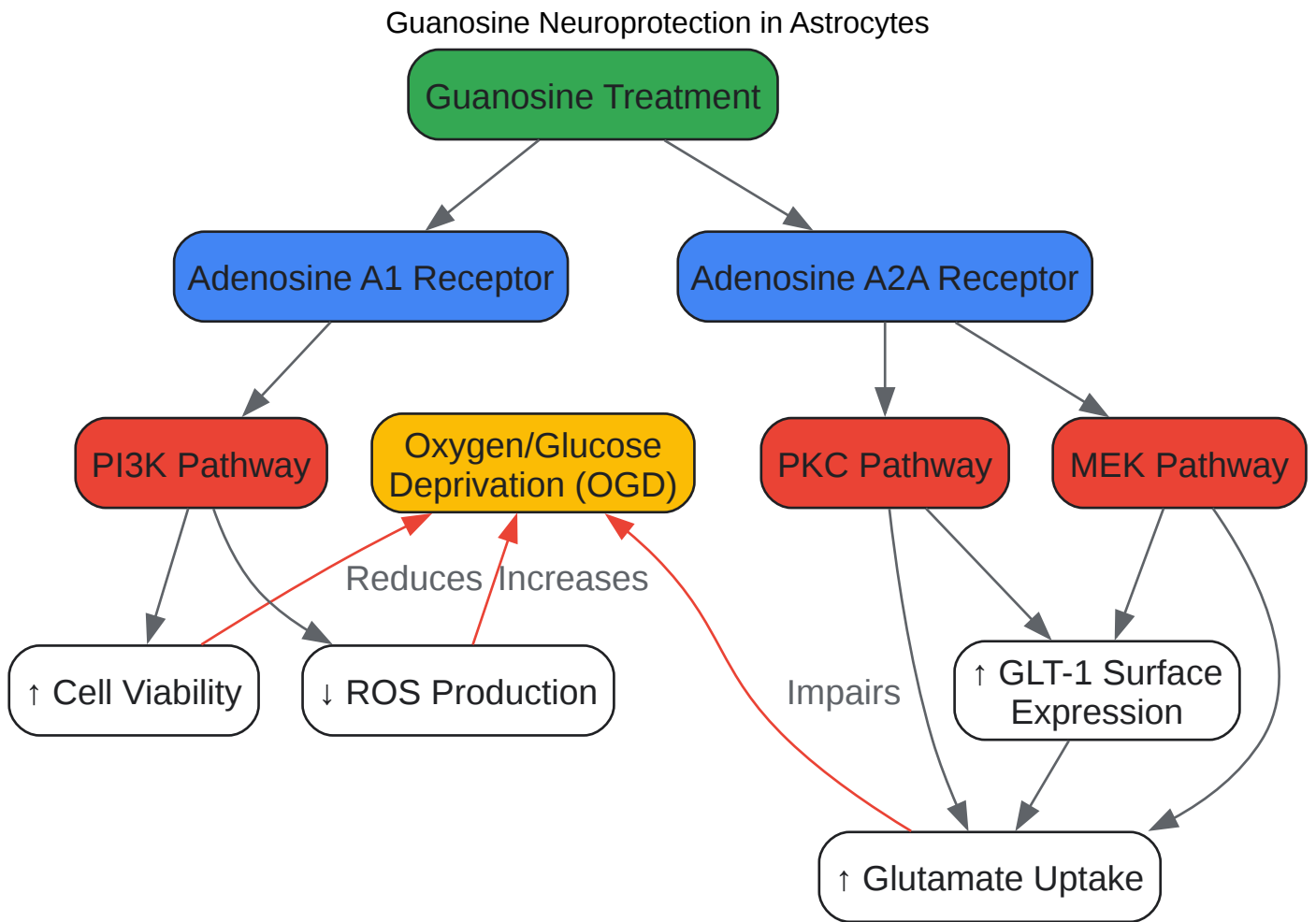
- **Deprotection & Cleavage:** Cleave the RNA from the solid support and deprotect it using standard conditions (e.g., ammonium hydroxide treatment). The 2'-azido group is stable under these conditions.
- **Click Reaction:**
 - Prepare a reaction solution containing the 2'-azido-modified RNA (e.g., 1 mM) and the alkyne-dye (e.g., 2 mM) in the H₂O/CH₃CN solvent.
 - Add CuSO₄ (5 mM final concentration) and sodium ascorbate (10 mM final concentration) to catalyze the reaction [1].
 - Incubate the mixture at 50°C for 3 hours [1].
- **Purification & Analysis:** Purify the labeled RNA from unreacted dye and salts using anion-exchange chromatography. Analyze the product by mass spectrometry (e.g., observed mass matches calculated mass within 0.34 Da for a 6-mer oligo) [1] and gel electrophoresis.
- **Key Findings:**
 - siRNAs containing 2'-azido modifications in the guide strand are functional and mediate effective gene silencing (e.g., of the BASP1 gene) [1].
 - The 2'-azido group is stable and does not significantly perturb the A-form helical structure of RNA, as confirmed by X-ray crystallography [1].

Antiviral Activity Assay

- **Objective:** Evaluate the efficacy of **2'-azido guanosine** in inhibiting viral replication.
- **Model System:** L1210 cell growth and vaccinia virus replication models [1].
- **Methodology:**
 - Treat infected cells or cell cultures with **2'-azido guanosine**.
 - Measure the reduction in viral plaque formation or the inhibition of cell growth compared to untreated controls.
 - Assess the concomitant inhibitory effect on DNA metabolism [1].
- **Reported Outcome:** **2'-azido guanosine** was observed to be "quite effective" in inhibiting vaccinia virus replication and L1210 cell growth [1].

Guanosine Neuroprotection Pathway

While specific pathways for the 2'-modified analogs are not detailed, the parent compound **guanosine** is known to have neuroprotective effects. The diagram below illustrates a general pathway based on studies of guanosine in cortical astrocyte cultures, which may share mechanistic features with its analogs [3] [4].



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This pathway shows how guanosine exerts protective effects through adenosine receptors and multiple intracellular signaling pathways to improve cell survival, reduce oxidative stress, and enhance glutamate clearance [4].

Research Implications and Data Gaps

The available data suggests that **2'-azido guanosine is a versatile tool for chemical biology**, primarily due to its application in RNA labeling and its observed antiviral properties [1]. In contrast, the role of a 2'-amino group is more fundamental in synthetic chemistry, where its protection is a critical step in oligonucleotide synthesis [2].

Key gaps for researchers to explore include:

- A direct, side-by-side comparative study of the two compounds.
- Detailed quantitative data on binding affinity, enzymatic stability, and cytotoxicity.
- Specific signaling pathways and mechanistic studies for **2'-amino guanosine**.
- Comprehensive pharmacological profiles for both compounds.

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References

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